molecular formula C19H27N5O7 B14235098 Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine CAS No. 570396-74-6

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine

Cat. No.: B14235098
CAS No.: 570396-74-6
M. Wt: 437.4 g/mol
InChI Key: PEYGAMNTPVSJBG-MJVIPROJSA-N
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Description

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids glycine, alanine, and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation.

Scientific Research Applications

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine has several applications in scientific research:

    Biochemistry: Studying peptide interactions and functions.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-glutamic acid: Another peptide with different amino acid composition.

    Alanyl-L-tyrosine: Contains alanine and tyrosine but lacks glycine.

Uniqueness

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine is unique due to its specific sequence and the presence of both glycine and tyrosine, which can confer distinct biological activities compared to other peptides.

Properties

CAS No.

570396-74-6

Molecular Formula

C19H27N5O7

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H27N5O7/c1-10(23-18(29)11(2)22-15(26)8-20)17(28)21-9-16(27)24-14(19(30)31)7-12-3-5-13(25)6-4-12/h3-6,10-11,14,25H,7-9,20H2,1-2H3,(H,21,28)(H,22,26)(H,23,29)(H,24,27)(H,30,31)/t10-,11-,14-/m0/s1

InChI Key

PEYGAMNTPVSJBG-MJVIPROJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN

Origin of Product

United States

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